ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate
Brand Name: Vulcanchem
CAS No.: 861138-25-2
VCID: VC6320218
InChI: InChI=1S/C19H19N5O4/c1-4-28-14(25)11-23-13(12-8-6-5-7-9-12)10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-10H,4,11H2,1-3H3
SMILES: CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Molecular Formula: C19H19N5O4
Molecular Weight: 381.392

ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate

CAS No.: 861138-25-2

Cat. No.: VC6320218

Molecular Formula: C19H19N5O4

Molecular Weight: 381.392

* For research use only. Not for human or veterinary use.

ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate - 861138-25-2

Specification

CAS No. 861138-25-2
Molecular Formula C19H19N5O4
Molecular Weight 381.392
IUPAC Name ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate
Standard InChI InChI=1S/C19H19N5O4/c1-4-28-14(25)11-23-13(12-8-6-5-7-9-12)10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-10H,4,11H2,1-3H3
Standard InChI Key SYMRHQKMKBSBHV-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Introduction

Ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a complex organic compound belonging to the imidazopurine class. This compound features a unique structure, combining an acetate ester with an imidazopurine core. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential applications based on similar compounds and general knowledge of imidazopurines.

Biological Activity

Imidazopurines are known for their potential biological activities, including interactions with enzymes and receptors. These interactions can lead to various biological effects, such as antiviral, anticancer, or other pharmacological activities. The specific biological activity of ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate would depend on its molecular structure and how it interacts with biological targets.

Research Findings

While specific research findings on this compound are not available, studies on similar imidazopurine derivatives have shown promising biological activities. For example, some purine derivatives exhibit antiviral properties against viruses like HSV-1, as reported in studies involving related compounds . Additionally, modifications to the purine structure can enhance solubility and bioavailability, which are crucial for pharmaceutical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator